

## Quantitative Analysis of Zankiren-Renin Interaction

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Compound of Interest				
Compound Name:	Zankiren			
Cat. No.:	B1683623	Get Quote		

**Zankiren** is a high-affinity inhibitor of human renin. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for **Zankiren** is comparable to other early renin inhibitors like Remikiren.[3]

Inhibitor	Target Enzyme	IC50 (nmol/L)	Reference
Zankiren (A-72517)	Human Renin	1.1	[3]
Remikiren (Ro 42- 5892)	Human Renin	0.8	[3]
Enalkiren (A-64662)	Human Renin	14	[3]
Aliskiren	Human Renin	0.6	[3]

# Mechanism of Action and Molecular Binding Interactions

**Zankiren** functions as a direct renin inhibitor, blocking the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[4][5] Renin, an aspartic protease, specifically cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I.[4] By directly binding to the active site of renin, **Zankiren** prevents this crucial enzymatic reaction,



thereby reducing the downstream production of angiotensin I and, consequently, the potent vasoconstrictor angiotensin II.[6][7]

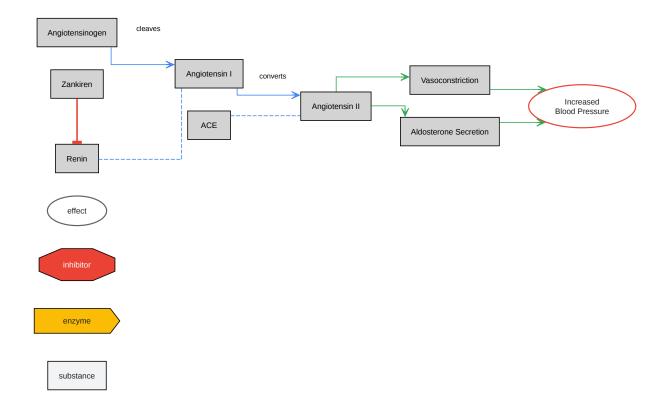
The active site of renin is a deep cleft formed between the N- and C-terminal domains.[8] Key to its catalytic function are two aspartic acid residues, Asp32 and Asp215, which are essential for the hydrolysis of the Leu10-Val11 bond in angiotensinogen.[9][10] Renin inhibitors like **Zankiren** are designed as transition-state analogues, mimicking the tetrahedral intermediate of the peptide bond cleavage.[11]

While a specific crystal structure of **Zankiren** complexed with renin is not publicly available, its binding mode can be inferred from the structures of other renin inhibitors, such as Aliskiren (PDB ID: 2V0Z).[12] **Zankiren**, like other peptidomimetic inhibitors, occupies the active site cleft, making several key interactions with the enzyme's subsites (S3, S2, S1, S1', S2').[9] The inhibitor's structure allows it to form hydrogen bonds with the catalytic aspartates (Asp32 and Asp215) and engage in hydrophobic interactions with surrounding residues, stabilizing the enzyme-inhibitor complex and preventing substrate binding.[13][14]

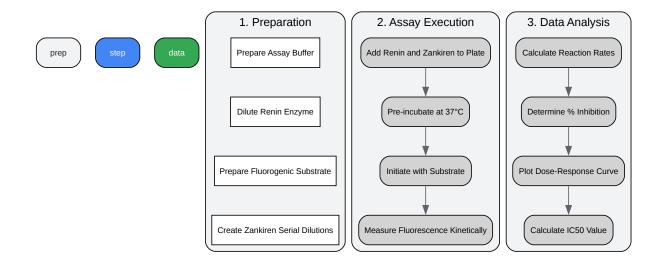
## Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS cascade and the point of inhibition by **Zankiren**. By blocking renin at the apex of this pathway, **Zankiren** prevents the formation of both Angiotensin I and Angiotensin II, leading to a more complete blockade of the system compared to ACE inhibitors or Angiotensin Receptor Blockers (ARBs).[3][7]









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